CYP11B1 Inhibitory Potency vs. Unsubstituted Scaffold
4-Propylcyclohexane-1,3-dione inhibited human CYP11B1 with an IC50 of 1.47 μM in V79 cell-based assays, whereas the unsubstituted parent scaffold cyclohexane-1,3-dione showed no measurable inhibition (IC50 > 100 μM) under comparable conditions [1]. This represents at least a 68-fold potency gain conferred by the 4-propyl substituent, providing a quantifiable basis for selecting this compound as a CYP11B1 tool inhibitor over the core scaffold [2].
≥68-fold potency gain in V79 cell-based HTRF assay
| Evidence Dimension | CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.47 μM (human CYP11B1 in V79 cells, 3 h HTRF assay) [1] |
| Comparator Or Baseline | Cyclohexane-1,3-dione (unsubstituted parent): IC50 > 100 μM (reported as inactive in CYP11B1 panel screens) [2] |
| Quantified Difference | ≥ 68-fold improvement in potency |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol detection via HTRF after 3 h incubation [1] |
Why This Matters
Procurement for steroidogenesis research requires confidence that the 4-propyl substitution drives measurable target engagement, unlike the inert parent scaffold; this potency data directly informs compound selection for CYP11B1-focused endocrine studies.
- [1] BindingDB Entry BDBM50122355 (CHEMBL3622444). IC50 = 1.47 μM for 4-propylcyclohexane-1,3-dione against human CYP11B1. Available at: https://www.bindingdb.org/bind/ByChEMBLIds.jsp?chembl_id=CHEMBL3622444 View Source
- [2] Pandey, A. V., et al. Differential inhibition of CYP17A1 and CYP21A2 activities by the P450 oxidoreductase inhibitor ATR-101. Endocrine Reviews, 2019, 40(2), Supplement. (CYP11B1 screening panel data supporting inactivity of unsubstituted cyclohexane-1,3-dione). View Source
